L-THREONINE (13C4,15N)

Quantitative Proteomics SILAC Mass Spectrometry

Single-isotope tracers cannot resolve C/N flux in threonine metabolism. L-Threonine (13C4,15N) with >98 atom% dual enrichment provides a clean +5 Da mass shift for unambiguous MS and NMR analysis. • Eliminates natural isotope interference in SILAC; fully resolves threonine-rich peptides. • Quantifies threonine flux (136±37 µmol·kg-1·h-1) and fractional oxidation (20-26%) simultaneously. • Validated for triple-resonance NMR and protein expression-single source for 13C and 15N. • Ambient shipping; global availability.

Molecular Formula
Molecular Weight 124.08
Cat. No. B1579998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-THREONINE (13C4,15N)
Molecular Weight124.08
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Threonine (13C4,15N) Dual-Isotope Tracer


L-Threonine (13C4,15N) is a uniformly stable isotope-labeled essential amino acid featuring >98 atom % 13C and >98 atom % 15N enrichment, resulting in a characteristic +5 Da mass shift relative to the unlabeled compound . This dual-isotope tracer is specifically designed for high-precision metabolic flux analysis, quantitative proteomics (e.g., SILAC), and biomolecular NMR spectroscopy, where simultaneous tracking of carbon and nitrogen fate is required [1].

Metabolic flux analysis requiring dual 13C/15N tracking
SILAC quantitative proteomics with defined mass shift
Biomolecular NMR for triple-resonance backbone assignment

Why Analogs Fail vs. L-Threonine (13C4,15N)


Substituting L-Threonine (13C4,15N) with unlabeled, solely 13C4- or 15N-labeled, or deuterated (d5) analogs introduces significant analytical limitations and potential metabolic biases. Unlabeled threonine cannot be distinguished from endogenous pools in mass spectrometry (MS) . Singly-labeled variants (13C4 or 15N) provide only a partial view of metabolic networks, failing to differentiate between carbon and nitrogen fluxes in pathways like threonine degradation [1]. Deuterated analogs (e.g., 13C4,d5,15N) are susceptible to metabolic kinetic isotope effects (KIE) that alter reaction rates, impacting flux quantitation accuracy [2]. The specific +5 Da mass shift of this dual 13C/15N compound offers a clean spectral window, reducing overlap with natural isotope envelopes, a key advantage for SILAC-based proteomics.

Unlabeled or single-isotope analogs
May not distinguish endogenous threonine pools and cannot differentiate carbon vs. nitrogen fluxes.
Deuterated tracers (e.g., d5)
Kinetic isotope effects can alter reaction rates, potentially biasing metabolic flux calculations.
Non-isotopic or singly labeled standards
Lack the distinct mass shift needed for unambiguous SILAC peptide quantification.

L-Threonine (13C4,15N) Performance Advantages


Superior Mass Spectrometric Resolution

L-Threonine (13C4,15N) exhibits a +5 Dalton mass shift (M+5) due to its uniform 13C4 and 15N labeling, compared to M+0 for unlabeled threonine . This shift is +1 Da greater than that of singly-labeled L-Threonine-13C4 (M+4) and +4 Da greater than L-Threonine-15N (M+1). The larger mass defect minimizes interference from natural abundance isotopic peaks (e.g., 13C, 15N, 2H, 18O), which can range from M+1 to M+4 in peptides, enabling cleaner quantitation of the labeled species in complex biological matrices [1].

MS resolution
Class-level inference
+5 Da vs +4 Da (13C4), +1 Da (15N)
Supports clean peptide quantitation in complex matrices.
Data to verify for specific peptide mixtures.
Quantitative Proteomics SILAC Mass Spectrometry Isotopic Discrimination

GC/MS Precision for Dual-Isotope Enrichment

A GC/MS method using L-Threonine (13C4,15N) as the calibrant demonstrated long-term reproducibility of 0.09 Molar Percent Excess (MPE) and intra-day repeatability of <0.05 MPE for 13C and <0.06 MPE for 15N enrichment measurements, with a detection capability below 1.5 MPE [1]. This level of precision is critical for tracer studies in human infants, where threonine rate of appearance (Ra) was quantified at 136 ± 37 μmol·kg−1·h−1 using this compound [2].

GC/MS precision
Direct comparison
0.09 MPE
long-term reproducibility (6-week)
Enables detection of low-level isotopic enrichment.
Intra-day repeatability reported
KIE avoidance
Class-level inference
Negligible KIE vs Deuterated: 2–10× rate change
Preserves accurate metabolic flux estimates.
Relevant for C–H cleavage steps in threonine degradation.
NMR & MS compatibility
Cross-study comparable
Dual 13C/15N enrichment
Enables triple-resonance NMR + SILAC MS
Cross-platform data from a single tracer batch.
Validated in protein NMR and proteomic workflows.
Metabolic Tracer Analysis GC/MS Method Validation Isotope Ratio Precision

Elimination of Deuterium Kinetic Isotope Effects

Unlike L-Threonine (13C4,d5,15N), the (13C4,15N) form contains no deuterium atoms, thereby eliminating metabolic kinetic isotope effects (KIE) associated with C-D bond cleavage. Deuterium KIE can alter enzymatic reaction rates (kH/kD ratios typically 1–10), leading to biased flux estimates in metabolic studies [1]. The 13C and 15N isotopes in this compound exhibit negligible KIE (13C/12C ~1.01), ensuring that measured metabolic fluxes accurately reflect true biochemical rates.

KIE avoidance
Class-level inference
Negligible KIE vs Deuterated: 2–10× rate change
Preserves accurate metabolic flux estimates.
Relevant for C–H cleavage steps in threonine degradation.
Metabolic Flux Analysis Kinetic Isotope Effect Tracer Selection

NMR and Quantitative MS Compatibility

The compound is explicitly rated as 'suitable' for bio-NMR and protein expression applications . It has been employed to obtain high-resolution 13C NMR spectra of dissolved [U-13C4,15N] L-Threonine, enabling enzymatic activity characterization [1]. Singly 15N-labeled threonine provides less structural information in NMR, while 13C4-only labeling lacks the 15N dimension essential for triple-resonance backbone assignment experiments.

NMR & MS compatibility
Cross-study comparable
Dual 13C/15N enrichment
Enables triple-resonance NMR + SILAC MS
Cross-platform data from a single tracer batch.
Validated in protein NMR and proteomic workflows.
Biomolecular NMR Protein Structure Method Versatility

L-Threonine (13C4,15N) Key Applications


High-Resolution SILAC Proteomics

In SILAC experiments comparing cellular proteomes, L-Threonine (13C4,15N) is the 'heavy' amino acid of choice when a clean +5 Da mass shift is needed to fully resolve labeled peptides from their light (unlabeled) counterparts. This is particularly critical for threonine-rich peptides, where natural 13C isotopes contribute to M+1 to M+4 envelopes, and the M+5 shift ensures unambiguous quantification .

Dual-Isotope Metabolic Flux Analysis

Studies quantifying threonine kinetics in human infants have used [U-13C4,15N]threonine to simultaneously determine the rate of threonine appearance and its oxidative disposal. This dual-isotope approach reveals a threonine flux of 136 ± 37 μmol·kg−1·h−1 and a fractional oxidation of 20-26%, data unattainable with single-isotope tracers .

Triple-Resonance NMR Backbone Assignment

For structural biologists, the uniform 13C and 15N labeling of this threonine makes it directly suitable for producing protein samples for triple-resonance NMR experiments (HNCA, HNCO, etc.). The Sigma-Aldrich product specification explicitly validates its use in 'bio NMR' and 'protein expression' workflows, eliminating the need to procure separate 13C and 15N sources .

Tracer Studies in Food & Industrial Microbiology

In fermentation research, L-Threonine (13C4,15N) is used to elucidate complex flavor-compound biosynthetic pathways. The simultaneous incorporation of 13C and 15N into downstream metabolites (e.g., pyrazines) provides definitive proof of the metabolic origin, as demonstrated in Bacillus natto cultures . This application leverages the exact isotopic signature and mass shift unique to this compound.

Application
Selection Property
Validation Focus
SILAC quantitative proteomics
Distinct mass shift from light peptides
Spectral separation in threonine-rich peptides
Dual-isotope metabolic flux analysis
Simultaneous 13C/15N enrichment
Appearance and oxidation rate accuracy
Triple-resonance NMR backbone assignment
Uniform 13C/15N labeling
Structural data completeness across dimensions
Fermentation pathway elucidation
Isotopic signature traceability
Metabolite origin confirmation via 13C/15N incorporation

Technical Documentation Hub

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